molecular formula C15H14ClNO2 B184555 N-(2-chlorophenyl)-4-ethoxybenzamide CAS No. 349109-74-6

N-(2-chlorophenyl)-4-ethoxybenzamide

Cat. No. B184555
M. Wt: 275.73 g/mol
InChI Key: LQQLMFHCZRWYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-ethoxybenzamide (CEB) is a chemical compound that is widely used in scientific research. It belongs to the class of benzamides, which are known for their diverse pharmacological activities. CEB has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience.

Mechanism Of Action

The exact mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, which can lead to changes in neurotransmitter release and neuronal activity. N-(2-chlorophenyl)-4-ethoxybenzamide has been shown to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

N-(2-chlorophenyl)-4-ethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. N-(2-chlorophenyl)-4-ethoxybenzamide has also been shown to increase the levels of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

N-(2-chlorophenyl)-4-ethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for certain receptors in the brain, making it a useful tool for studying their function. However, there are also some limitations to the use of N-(2-chlorophenyl)-4-ethoxybenzamide. It has a relatively short half-life in the body, which can make it difficult to study its long-term effects. Additionally, its effects on different receptors and neurotransmitter systems can be complex and difficult to interpret.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-4-ethoxybenzamide. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Further studies are needed to better understand its mechanism of action and its effects on different neurotransmitter systems. Additionally, there is a need for more research on the long-term effects of N-(2-chlorophenyl)-4-ethoxybenzamide and its potential side effects. Finally, the development of new analogs of N-(2-chlorophenyl)-4-ethoxybenzamide could lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-ethoxybenzamide involves the reaction of 2-chloroaniline with 4-ethoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(2-chlorophenyl)-4-ethoxybenzamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-ethoxybenzamide has been extensively used in scientific research for its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor. N-(2-chlorophenyl)-4-ethoxybenzamide has also been shown to have antipsychotic and antidepressant-like effects in animal models.

properties

IUPAC Name

N-(2-chlorophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQLMFHCZRWYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325156
Record name N-(2-chlorophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-ethoxybenzamide

CAS RN

349109-74-6
Record name N-(2-chlorophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.